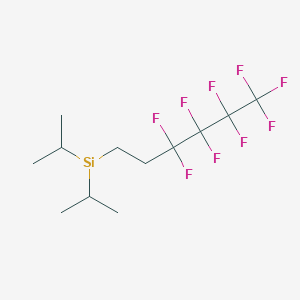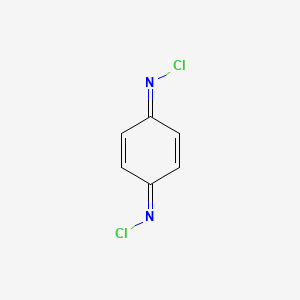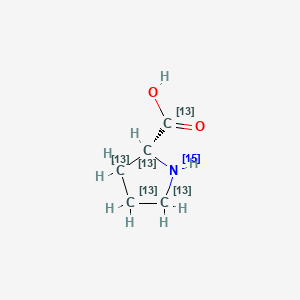![molecular formula C6H9N3 B13829894 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) CAS No. 415722-62-2](/img/structure/B13829894.png)
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) is a complex organic compound with the molecular formula C6H9N3. It is characterized by a unique tricyclic structure that includes three nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A simpler tricyclic compound with three nitrogen atoms.
1,2,4-Triazole: Another nitrogen-containing heterocycle with different structural properties.
Cyclohexane: A non-nitrogen-containing cyclic compound for comparison of structural effects.
Uniqueness
1,3,5-Triazatetracyclo[33103,9Its ability to form coordination complexes and participate in various chemical reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
415722-62-2 |
|---|---|
Fórmula molecular |
C6H9N3 |
Peso molecular |
123.16 g/mol |
Nombre IUPAC |
1,3,5-triazatetracyclo[3.3.1.03,9.07,9]nonane |
InChI |
InChI=1S/C6H9N3/c1-5-2-8-4-9-3-7(1)6(5,8)9/h5H,1-4H2 |
Clave InChI |
GRGWHGUOJAPTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN3C24N1CN4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)


![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)










